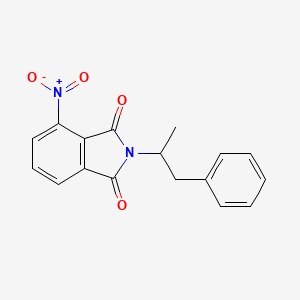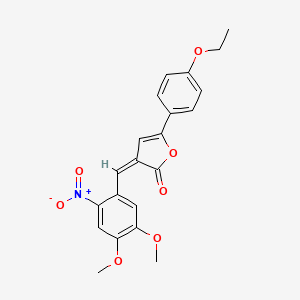![molecular formula C25H32N2O4 B5199864 1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5199864.png)
1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione, also known as HPP-0001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess a unique mechanism of action that could be useful in the treatment of various diseases.
作用機序
The mechanism of action of 1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is not fully understood, but it is believed to be mediated through multiple pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth. This compound has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation and cell survival. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in regulating oxidative stress and cellular detoxification.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in various cell types. In vivo studies have shown that this compound can reduce tumor growth, improve insulin sensitivity, and protect neurons from oxidative stress.
実験室実験の利点と制限
One of the advantages of using 1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione in lab experiments is its unique mechanism of action, which could be useful in the development of novel therapies. This compound has also been shown to have low toxicity in animal models, which is a desirable characteristic for a potential therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of this compound in combination with other therapeutic agents to enhance its efficacy. Additionally, the potential therapeutic applications of this compound in other disease models, such as cardiovascular disease and autoimmune disorders, could be explored.
合成法
The synthesis of 1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is a multistep process that involves the use of various chemical reagents. The first step in the synthesis involves the reaction of 4-(hexyloxy)benzaldehyde with ethyl 4-oxo-2,5-pyrrolidinedicarboxylate in the presence of a base to form the corresponding pyrrolidine intermediate. The intermediate is then reacted with 4-methoxyphenylethylamine in the presence of a reducing agent to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been tested in various disease models, including cancer, diabetes, and neurodegenerative diseases. In cancer models, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In diabetes models, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disease models, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
1-(4-hexoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-3-4-5-6-17-31-22-13-9-20(10-14-22)27-24(28)18-23(25(27)29)26-16-15-19-7-11-21(30-2)12-8-19/h7-14,23,26H,3-6,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZUJLFJNJUKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B5199785.png)
![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5199798.png)
![3-fluoro-5-{[4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinyl]carbonyl}benzonitrile](/img/structure/B5199799.png)
![3-[4-(4-nitrophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5199800.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5199812.png)
![ethyl 3-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5199817.png)
![5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5199823.png)
![5-[5-(2-chloro-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5199825.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5199829.png)

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B5199836.png)

![ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B5199844.png)
![N-(5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B5199858.png)
